3-(benzylamino)-2-oxo-2,5,6,7-tetrahydro-1H-azepine-4-carbonitrile
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Overview
Description
- is a complex organic compound with the following structural formula:
- It contains a tetrahydroazepine ring system, a benzylamino group, a cyano (carbonitrile) functional group, and a ketone (oxo) group.
- The compound’s systematic name is N-Benzyl-3-aminopropan-1-ol (CAS#: 4720-29-0).
- It is a colorless liquid with a boiling point of approximately 115°C at 0.7 mmHg .
3-(Benzylamino)-2-oxo-2,5,6,7-tetrahydro-1H-azepine-4-carbonitrile: C10H15NO
.Preparation Methods
-
The synthesis of this compound involves several steps:
Nitration: Start with ). Nitrate this compound to introduce a nitro group.
Reduction: Convert the nitro group to an amino group using a suitable reducing agent (e.g., hydrogenation).
Bromination: Introduce a bromine atom at the desired position (e.g., α to the amino group) using a brominating reagent.
Cyano Group Introduction: Finally, react the brominated intermediate with a cyanide source (e.g., potassium cyanide) to form the carbonitrile group.
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Industrial production methods may involve variations of these steps, optimized for yield and scalability.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions, converting the alcohol group to a ketone or aldehyde.
Reduction: Reduction of the cyano group can yield the corresponding amine.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and regioselectivity.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activity (e.g., as a ligand for receptors).
Medicine: May have applications in drug discovery or as a pharmacophore.
Industry: Used in the preparation of other compounds.
Mechanism of Action
- The exact mechanism of action for this compound depends on its specific application. It could involve interactions with enzymes, receptors, or cellular pathways.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Similar compounds include other tetrahydroazepines, benzylamines, and carbonitriles.
- Uniqueness: The combination of the benzylamino group, ketone, and carbonitrile functionalities sets it apart from related compounds.
Properties
Molecular Formula |
C14H15N3O |
---|---|
Molecular Weight |
241.29 g/mol |
IUPAC Name |
6-(benzylamino)-7-oxo-1,2,3,4-tetrahydroazepine-5-carbonitrile |
InChI |
InChI=1S/C14H15N3O/c15-9-12-7-4-8-16-14(18)13(12)17-10-11-5-2-1-3-6-11/h1-3,5-6,17H,4,7-8,10H2,(H,16,18) |
InChI Key |
QOVKPUXINOFQSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(C(=O)NC1)NCC2=CC=CC=C2)C#N |
Origin of Product |
United States |
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